Azapropazone

Vue d'ensemble

Description

Azapropazone est un anti-inflammatoire non stéroïdien (AINS) appartenant à la classe des benzotriazines. Il est connu pour ses propriétés anti-inflammatoires, analgésiques et uricosuriques. L’this compound a été introduit après le développement d’autres AINS comme la phénylbutazone et l’indométacine . Il a été utilisé pour traiter des affections telles que la polyarthrite rhumatoïde, la goutte et d’autres troubles inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’azapropazone est synthétisé par une série de réactions chimiques impliquant la formation d’un cycle benzotriazine. Les étapes clés comprennent :

Formation du cycle benzotriazine : La synthèse commence par la formation de la structure cyclique benzotriazine.

Acylation : Les azotes en positions 1 et 2 du cycle benzotriazine sont acylés par un groupe carboxylique d’acide propylmalonique.

Produit final : Le produit final est obtenu après purification et cristallisation.

Méthodes de production industrielle : La production industrielle d’this compound implique une synthèse à grande échelle utilisant des réactions chimiques similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend :

Synthèse en masse : De grandes quantités de matières premières sont mises en réaction dans des conditions contrôlées.

Purification : Le produit brut est purifié à l’aide de techniques telles que la recristallisation et la chromatographie.

Contrôle qualité : Le produit final subit un contrôle qualité rigoureux pour garantir sa pureté et son efficacité.

Analyse Des Réactions Chimiques

L’azapropazone subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé à l’aide d’oxydants, conduisant à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites.

Substitution : L’this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Produits principaux :

Produits d’oxydation : Divers dérivés oxydés de l’this compound.

Produits de réduction : Formes réduites de l’this compound.

Produits de substitution : Dérivés substitués avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

L’this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle dans l’étude de la réactivité des dérivés benzotriazines.

Biologie : Investigué pour ses effets sur les processus cellulaires et l’inflammation.

Médecine : Utilisé pour traiter les affections inflammatoires, la goutte et la polyarthrite rhumatoïde.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et de formulations.

Applications De Recherche Scientifique

Analgesic Properties

Azapropazone exhibits significant analgesic effects, which have been demonstrated in various studies. A notable investigation involved a double-blind, placebo-controlled trial assessing the drug's impact on pain-related brain activity. In this study, this compound was found to reduce pain-related event-related potentials in healthy subjects, indicating a central component to its analgesic action. The study utilized electroencephalography (EEG) to measure changes in brain activity following administration of this compound at different doses (300 mg, 600 mg, and 1200 mg) and reported a decrease in subjective pain ratings during tonic pain assessments .

Efficacy in Rheumatoid Arthritis

This compound has been evaluated for its effectiveness in managing rheumatoid arthritis symptoms. A comparative study with indomethacin showed that while both medications provided relief, this compound had a favorable side effect profile compared to traditional NSAIDs . Furthermore, another study highlighted its role in reducing joint swelling and tenderness among patients with rheumatoid arthritis, although the overall efficacy was variable depending on individual patient responses .

Treatment of Osteoarthritis

In the context of osteoarthritis, this compound has been compared to other NSAIDs such as ibuprofen. A double-blind crossover study involving patients with knee joint osteoarthritis indicated that this compound could effectively manage pain and improve joint function . The findings suggested that this compound might be as effective as ibuprofen but with potentially fewer gastrointestinal side effects, making it a suitable alternative for long-term management of osteoarthritis.

Behçet's Syndrome

Despite its analgesic properties, this compound's efficacy in treating acute arthritis associated with Behçet's syndrome has been questioned. A clinical trial revealed no significant difference between this compound and placebo regarding the persistence of arthritis symptoms after treatment . This suggests that while this compound may be beneficial for certain inflammatory conditions, it may not be effective for all types of arthritis.

Comparative Studies with Other NSAIDs

Various studies have compared this compound with other NSAIDs to evaluate its relative efficacy and safety profile. For instance, one study compared the effects of this compound and indomethacin on patients with inflammatory conditions and found that while both drugs were effective, this compound had a lower incidence of gastrointestinal complications . This aspect is crucial for patients requiring long-term NSAID therapy.

Pharmacokinetics and Mechanism of Action

This compound's pharmacokinetic profile indicates that it has a relatively long half-life, allowing for less frequent dosing compared to some other NSAIDs. Its mechanism of action involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

Data Summary Table

Mécanisme D'action

L’azapropazone exerce ses effets en inhibant l’enzyme cyclooxygénase, qui est responsable de la conversion de l’acide arachidonique en prostaglandines. En empêchant la formation de prostaglandines, l’this compound réduit l’inflammation, la douleur et la fièvre . De plus, il possède des propriétés uricosuriques, qui aident à l’excrétion de l’acide urique, ce qui le rend utile dans le traitement de la goutte .

Comparaison Avec Des Composés Similaires

L’azapropazone est comparé à d’autres AINS tels que :

Phénylbutazone : Les deux ont des propriétés anti-inflammatoires similaires, mais l’this compound a un meilleur profil de sécurité.

Indométacine : L’this compound est moins puissant, mais il a moins d’effets secondaires gastro-intestinaux.

Ibuprofène : L’this compound est plus puissant dans certaines affections inflammatoires, mais il peut avoir plus d’effets secondaires.

Composés similaires :

- Phénylbutazone

- Indométacine

- Ibuprofène

- Aspirine

- Naproxène

L’unicité de l’this compound réside dans sa combinaison de propriétés anti-inflammatoires, analgésiques et uricosuriques, ce qui en fait un médicament polyvalent pour le traitement de diverses affections inflammatoires .

Activité Biologique

Azapropazone is a non-steroidal anti-inflammatory drug (NSAID) that has been primarily used for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

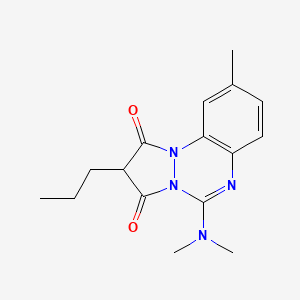

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 298.34 g/mol

- Classification : this compound belongs to the class of aminotriazines, which are characterized by an amino group attached to a triazine ring .

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—compounds that mediate inflammation and pain. Its potency is approximately half that of phenylbutazone, another well-known NSAID .

Bioavailability and Pharmacokinetics

- Absorption : this compound is absorbed from the gastrointestinal tract in both animals and humans, although pharmacokinetic properties can vary significantly across species.

- Half-Life : The biological half-life in humans is approximately 20 hours, allowing for once-daily dosing in many cases .

- Metabolism : It is not extensively metabolized; most metabolites have been identified and characterized .

Efficacy in Pain Management

A comparative pilot study evaluated the efficacy of this compound against indomethacin in patients with inflammatory conditions. The study involved 34 patients and demonstrated that this compound provided comparable pain relief with a favorable side effect profile compared to indomethacin .

Gastrointestinal Complications

A systematic review highlighted this compound's association with upper gastrointestinal complications (UGIC). The relative risk (RR) of UGIC for this compound was found to be significantly higher than for many other NSAIDs, with an RR of 18.45 (95% CI 10.99, 30.97), indicating a substantial risk when used at higher doses .

| NSAID | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| This compound | 18.45 | 10.99 - 30.97 |

| Indomethacin | Not specified | Not specified |

| Ibuprofen | 1.84 | 1.54 - 2.20 |

| Diclofenac | 3.34 | 2.79 - 3.99 |

Adverse Effects

This compound has been associated with several adverse effects, particularly concerning gastrointestinal health. Due to its high RR for UGIC, caution is advised when prescribing this medication, especially in populations at risk for gastrointestinal complications.

Propriétés

IUPAC Name |

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHPHYZQRGLTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22304-30-9 (di-hydrate) | |

| Record name | Apazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045408 | |

| Record name | Azapropazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13539-59-8 | |

| Record name | Azapropazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13539-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apazone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapropazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azapropazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azapropazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2VOT966ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.